3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a bromophenoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-bromophenol with 4-fluorobenzonitrile to form 4-(4-bromophenoxy)benzonitrile. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyrazole ring. The final step involves the hydrolysis of the nitrile group to form the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-(4-Bromophenoxy)phenyl)propanoic acid: Similar structure but with a propanoic acid group instead of a pyrazole ring.
4-(4-Bromophenoxy)benzoic acid: Lacks the pyrazole ring and has a benzoic acid group instead.
4-(4-Bromophenoxy)phenylacetic acid: Contains a phenylacetic acid group instead of a pyrazole ring.
Uniqueness
3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a pyrazole ring and a bromophenoxy group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H11BrN2O3 |
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Molecular Weight |
359.17 g/mol |
IUPAC Name |
3-[4-(4-bromophenoxy)phenyl]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C16H11BrN2O3/c17-11-3-7-13(8-4-11)22-12-5-1-10(2-6-12)14-9-15(16(20)21)19-18-14/h1-9H,(H,18,19)(H,20,21) |
InChI Key |
VPUOSJUGBLKDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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